molecular formula C10H18N4O9S3 B12678133 Triammonium 5-aminonaphthalene-1,3,6-trisulphonate CAS No. 94166-67-3

Triammonium 5-aminonaphthalene-1,3,6-trisulphonate

Cat. No.: B12678133
CAS No.: 94166-67-3
M. Wt: 434.5 g/mol
InChI Key: KADOGNWIYYUFBI-UHFFFAOYSA-N
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Description

Triammonium 5-aminonaphthalene-1,3,6-trisulphonate is a heterocyclic organic compound with the molecular formula C10H18N4O9S3 and a molecular weight of 434.466 g/mol . It is known for its unique structure, which includes three ammonium ions and a 5-aminonaphthalene-1,3,6-trisulphonate moiety. This compound is primarily used in research and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triammonium 5-aminonaphthalene-1,3,6-trisulphonate typically involves the sulfonation of 5-aminonaphthalene followed by neutralization with ammonium hydroxide. The reaction conditions often require controlled temperatures and the use of a sulfonating agent such as sulfuric acid or chlorosulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation reactors where 5-aminonaphthalene is treated with a sulfonating agent under controlled conditions. The resulting sulfonated product is then neutralized with ammonium hydroxide to yield the final compound .

Chemical Reactions Analysis

Types of Reactions

Triammonium 5-aminonaphthalene-1,3,6-trisulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various sulfonated and aminated derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

Triammonium 5-aminonaphthalene-1,3,6-trisulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Triammonium 5-aminonaphthalene-1,3,6-trisulphonate involves its interaction with various molecular targets and pathways. The compound’s sulfonate groups allow it to form strong ionic bonds with positively charged sites on proteins and other biomolecules. This interaction can lead to changes in the structure and function of these molecules, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Aminonaphthalene-2-sulfonate
  • 6-Aminonaphthalene-1,3-disulfonate
  • 5-Aminonaphthalene-1-sulfonic acid

Uniqueness

Triammonium 5-aminonaphthalene-1,3,6-trisulphonate is unique due to its three sulfonate groups and the presence of three ammonium ions. This structure provides it with distinct chemical properties, such as high solubility in water and strong ionic interactions, which are not observed in similar compounds .

Properties

CAS No.

94166-67-3

Molecular Formula

C10H18N4O9S3

Molecular Weight

434.5 g/mol

IUPAC Name

triazanium;5-aminonaphthalene-1,3,6-trisulfonate

InChI

InChI=1S/C10H9NO9S3.3H3N/c11-10-7-3-5(21(12,13)14)4-9(23(18,19)20)6(7)1-2-8(10)22(15,16)17;;;/h1-4H,11H2,(H,12,13,14)(H,15,16,17)(H,18,19,20);3*1H3

InChI Key

KADOGNWIYYUFBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])N)S(=O)(=O)[O-].[NH4+].[NH4+].[NH4+]

Origin of Product

United States

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